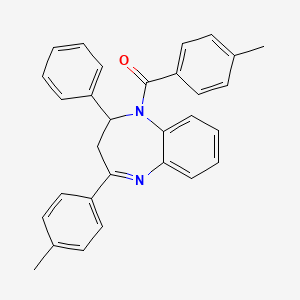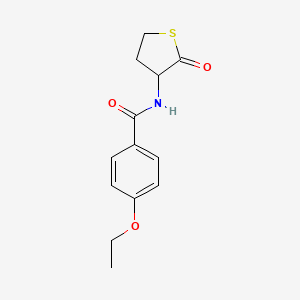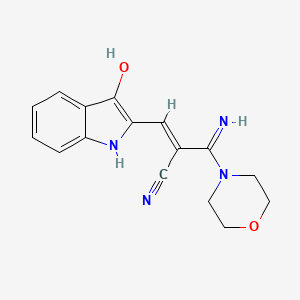
1-(4-methylbenzoyl)-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-metilbenzoil)-4-(4-metilfenil)-2-fenil-2,3-dihidro-1H-1,5-benzodiazepina es un compuesto orgánico complejo que pertenece a la familia de las benzodiazepinas. Las benzodiazepinas son conocidas por su amplia gama de actividades farmacológicas, que incluyen propiedades ansiolíticas, sedantes, relajantes musculares y anticonvulsivas. Este compuesto en particular se caracteriza por su estructura única, que incluye un núcleo de benzodiazepina con varios sustituyentes que contribuyen a sus distintas propiedades químicas y biológicas.
Métodos De Preparación
La síntesis de 1-(4-metilbenzoil)-4-(4-metilfenil)-2-fenil-2,3-dihidro-1H-1,5-benzodiazepina generalmente implica reacciones orgánicas de múltiples pasos. La ruta sintética a menudo comienza con la preparación del núcleo de benzodiazepina, seguida de la introducción de los grupos 4-metilbenzoil y 4-metilfenil. Los reactivos comunes utilizados en estas reacciones incluyen cloruro de benzoílo, metilbenceno y fenilamina. Las condiciones de reacción pueden implicar el uso de catalizadores, disolventes y configuraciones específicas de temperatura y presión para optimizar el rendimiento y la pureza del producto final.
Análisis De Reacciones Químicas
1-(4-metilbenzoil)-4-(4-metilfenil)-2-fenil-2,3-dihidro-1H-1,5-benzodiazepina experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, lo que resulta en derivados reducidos.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que lleva a la formación de derivados sustituidos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, permanganato de potasio), agentes reductores (por ejemplo, hidruro de aluminio y litio) y varios nucleófilos y electrófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
1-(4-metilbenzoil)-4-(4-metilfenil)-2-fenil-2,3-dihidro-1H-1,5-benzodiazepina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo en el estudio de la síntesis y la reactividad de las benzodiazepinas.
Biología: Se investiga por sus posibles actividades biológicas, incluidos sus efectos en el sistema nervioso central.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la ansiedad, el insomnio y otros trastornos neurológicos.
Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos e intermedios químicos.
Mecanismo De Acción
El mecanismo de acción de 1-(4-metilbenzoil)-4-(4-metilfenil)-2-fenil-2,3-dihidro-1H-1,5-benzodiazepina implica su interacción con objetivos moleculares específicos en el cuerpo. Actúa principalmente sobre los receptores del ácido gamma-aminobutírico (GABA) en el sistema nervioso central, mejorando los efectos inhibitorios del GABA y provocando sus efectos ansiolíticos y sedantes. El compuesto también puede interactuar con otros sistemas y vías de neurotransmisores, contribuyendo a su perfil farmacológico general.
Comparación Con Compuestos Similares
1-(4-metilbenzoil)-4-(4-metilfenil)-2-fenil-2,3-dihidro-1H-1,5-benzodiazepina se puede comparar con otras benzodiazepinas, como diazepam, lorazepam y clonazepam. Si bien estos compuestos comparten un núcleo común de benzodiazepina, difieren en sus sustituyentes y propiedades farmacológicas. La estructura única de 1-(4-metilbenzoil)-4-(4-metilfenil)-2-fenil-2,3-dihidro-1H-1,5-benzodiazepina contribuye a su reactividad química y actividad biológica distintas, convirtiéndola en un compuesto valioso para la investigación científica y las posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C30H26N2O |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
(4-methylphenyl)-[4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzodiazepin-1-yl]methanone |
InChI |
InChI=1S/C30H26N2O/c1-21-12-16-23(17-13-21)27-20-29(24-8-4-3-5-9-24)32(28-11-7-6-10-26(28)31-27)30(33)25-18-14-22(2)15-19-25/h3-19,29H,20H2,1-2H3 |
Clave InChI |
AFIAVUVVKGGQAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C(C2)C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propan-2-yl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11636790.png)
![6-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11636793.png)
![4-phenyl-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11636798.png)
![2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11636799.png)
![4-({(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B11636800.png)
![2-{[3-(Benzylsulfinyl)-2-hydroxypropyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B11636806.png)
![6-Amino-4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11636813.png)
![2-[(3-Methylbutyl)sulfanyl]-3-(4-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B11636833.png)
![3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11636835.png)




